Bandgap Engineering for Perovskite Solar Cells
The bandgap of methylammonium lead iodide (MAPbI₃), synthesized from MAI and PbI₂, is consistently reported at approximately 1.55 eV, providing an optimal balance for single-junction solar cell efficiency [1]. In contrast, substituting the iodide anion with bromide (forming MAPbBr₃ from MABr) increases the bandgap to 2.3 eV, which is more suitable for tandem cell applications but reduces photon harvesting in the near-infrared region [2]. Conversely, replacing the methylammonium cation with formamidinium (forming FAPbI₃ from FAI) lowers the bandgap to 1.48 eV, which is advantageous for broader spectral absorption but introduces the challenge of stabilizing the desired photoactive black α-phase against the yellow δ-phase at room temperature . This positions MAI as the reference standard for achieving the ≈1.55 eV bandgap in pure and mixed-cation formulations .
| Evidence Dimension | Optical Bandgap (Eg) of Corresponding Perovskite |
|---|---|
| Target Compound Data | 1.55 eV (MAPbI₃ from MAI) |
| Comparator Or Baseline | Formamidinium Iodide (FAI): 1.48 eV (FAPbI₃); Methylammonium Bromide (MABr): 2.3 eV (MAPbBr₃) |
| Quantified Difference | MAI-based perovskite bandgap is 0.07 eV wider than FAI-based and 0.75 eV narrower than MABr-based. |
| Conditions | Thin-film perovskite layers; optical absorption spectroscopy and computational band structure calculations. |
Why This Matters
The 1.55 eV bandgap of MAPbI₃ is near the Shockley-Queisser optimum for single-junction cells, making MAI the preferred precursor for maximizing initial efficiency without requiring complex phase stabilization strategies.
- [1] SAMaterials. Methylammonium Iodide (CAS No. 14965-49-2). Product Information. View Source
- [2] EPFL. Energy & Environmental Science. Bandgap tuning from 1.5 to 2.3 eV via halide exchange. View Source
